molecular formula C11H17N3O2 B13534787 Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13534787
M. Wt: 223.27 g/mol
InChI Key: ULTSONIEZILSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate is a complex organic compound that features a cyclopropyl group, an amino group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. The purification of the final product typically involves techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl group adds strain and reactivity, while the pyrazolyl group can participate in various interactions, making this compound particularly versatile in research and industrial applications .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-amino-2-cyclopropyl-3-(5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H17N3O2/c1-8-5-6-13-14(8)7-11(12,9-3-4-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3

InChI Key

ULTSONIEZILSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C2CC2)(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.